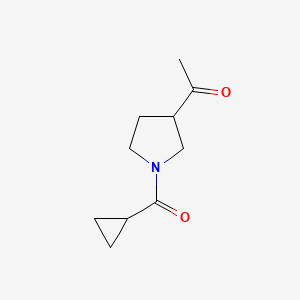
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. The synthesis of CX-5461 has been extensively studied, and it has shown promising results in the treatment of various types of cancer. In
Scientific Research Applications
JNK3 Inhibition for Neurodegenerative Diseases
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone: has been investigated as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3). JNK3 plays a crucial role in neurodegenerative diseases, including Alzheimer’s disease (AD). By targeting JNK3, researchers aim to inhibit the formation of amyloid β plaques and neurofibrillary tangles, which are pathological hallmarks of AD .
Antitubercular Activity
Indole derivatives, including compounds related to 1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone , have been explored for their biological potential. These derivatives exhibit antitubercular activity against Mycobacterium tuberculosis (MTB). Further studies could explore the specific mechanisms and potential applications in tuberculosis treatment .
Androgen Receptor Modulation
Pyrrolidine scaffolds, such as 1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone , have been utilized in drug discovery. For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds could have applications in androgen-related conditions .
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(12)9-4-5-11(6-9)10(13)8-2-3-8/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXDULBIKWPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)
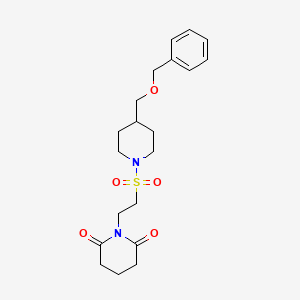
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
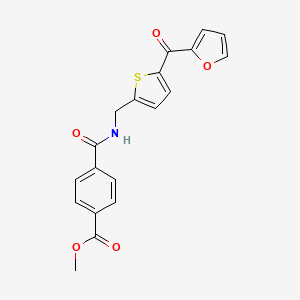
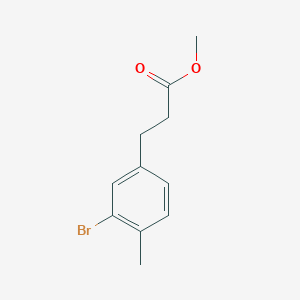
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
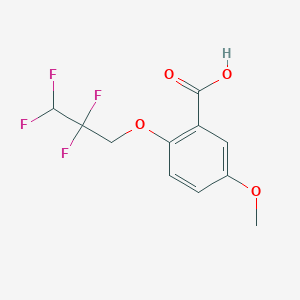
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
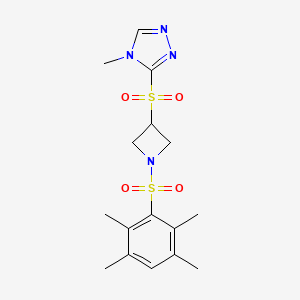
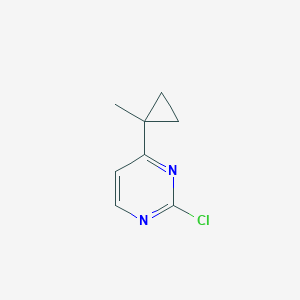
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)